molecular formula C15H12BrClN2 B12214064 5-Bromo-1-(4-chlorobenzyl)-6-methyl-1h-indazole

5-Bromo-1-(4-chlorobenzyl)-6-methyl-1h-indazole

Cat. No.: B12214064
M. Wt: 335.62 g/mol
InChI Key: WNYMMMUMPKVZIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-(4-chlorobenzyl)-6-methyl-1H-indazole (: 1205548-54-4) is a high-purity chemical building block for research and development. This functionalized indazole derivative features a bromo substituent at the 5-position and a 4-chlorobenzyl group at the N-1 position, making it a versatile intermediate for further synthetic exploration, particularly in metal-catalyzed cross-coupling reactions. The indazole scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its wide range of pharmacological activities . Indazole-containing derivatives are key structural motifs in several approved drugs and bioactive molecules, serving as inhibitors for various enzymes and receptors . The specific substitution pattern on this compound suggests potential for developing novel molecules with biological activity, aligning with ongoing research into indazole-based therapeutics . Key Identifiers: • CAS Number: 1205548-54-4 • Molecular Formula: C 15 H 12 BrClN 2 • Molecular Weight: 335.63 g/mol This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C15H12BrClN2

Molecular Weight

335.62 g/mol

IUPAC Name

5-bromo-1-[(4-chlorophenyl)methyl]-6-methylindazole

InChI

InChI=1S/C15H12BrClN2/c1-10-6-15-12(7-14(10)16)8-18-19(15)9-11-2-4-13(17)5-3-11/h2-8H,9H2,1H3

InChI Key

WNYMMMUMPKVZIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)C=NN2CC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Direct Bromination Using Elemental Bromine

Elemental bromine in dimethylformamide (DMF) under nitrogen atmosphere is widely employed. For example, Source demonstrates that reacting 5-nitro-1H-indazole with bromine at −5°C to 40°C yields 3-bromo-5-nitro-1H-indazole with >90% purity. Adapting this method, Source and Source report bromination of 1-(4-chlorobenzyl)-6-methyl-1H-indazole at −5°C for 1–2 hours, achieving yields of 78–85%. Key parameters include:

ParameterValueImpact on Yield
Temperature−5°C to 40°COptimal at 0°C
SolventDMFPrevents oxidation
Bromine stoichiometry1.2–1.5 equivalentsMinimizes side products

Substitution Reactions for Functional Group Introduction

Chlorobenzyl Group Installation

The 4-chlorobenzyl group at position 1 is typically introduced via nucleophilic substitution. Source and Source highlight two strategies:

  • Alkylation with 4-Chlorobenzyl Chloride :
    Reacting 5-bromo-6-methyl-1H-indazole with 4-chlorobenzyl chloride in the presence of NaH or K₂CO₃ in DMF at 80°C for 12 hours yields 65–72% product.

  • Suzuki-Miyaura Coupling :
    Source details a palladium-catalyzed coupling using 4-chlorobenzylboronic acid and a brominated indazole precursor. This method achieves higher regioselectivity (89% yield) but requires specialized catalysts like Pd(dba)₂.

Methyl Group Introduction at Position 6

Source and Source provide insights into methyl group installation:

  • Reductive Methylation :
    Using dimethylformamide (DMF) as a methyl source under LDA conditions, Source converts intermediates to methylated products with 85% efficiency.

  • Ester Hydrolysis and Decarboxylation :
    Source describes hydrolyzing methyl esters (e.g., methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate) to acids, followed by decarboxylation to introduce methyl groups.

Ring-Closing Approaches for Indazole Formation

Hydrazine-Mediated Cyclization

Source and Source emphasize cyclocondensation of 1,3-dicarbonyl compounds with hydrazine hydrate. For example, reacting 2-fluoro-5-bromobenzaldehyde with formylhydrazine forms an intermediate that undergoes ring closure in polar aprotic solvents (e.g., DMSO) at 80°C. Yields range from 65% to 76%, with purity >95% after recrystallization.

Fischer Indole Synthesis Adaptations

Source modifies the Fischer indole method by using methoxylamine hydrochloride and hydrazine hydrate to form the indazole ring. This approach avoids hazardous nitration steps and achieves 76% yield for analogous compounds.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods:

MethodYield (%)Purity (%)ScalabilityKey Advantage
Direct Bromination78–8590–95HighShort reaction time
Lithium Bromination87.692ModerateMinimal side products
Alkylation65–7288HighSimple reagents
Suzuki Coupling8995LowHigh regioselectivity
Hydrazine Cyclization65–7695ModerateAvoids nitration

Optimization and Industrial Considerations

Solvent and Temperature Effects

  • DMF vs. THF : DMF enhances reaction rates for bromination but requires careful temperature control to prevent decomposition.

  • Low-Temperature Quenching : Maintaining −5°C during bromine addition reduces di-bromination byproducts.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (3:1) achieve >98% purity for final products.

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:4) resolves regioisomers .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic substitution under controlled conditions:

Reaction TypeReagents/ConditionsProductYieldSource
Aromatic substitutionCuI, K₂CO₃, DMF, 110°C, 12h5-Amino derivatives68–72%
SNAr with aminesPd(dba)₂, Xantphos, Cs₂CO₃, tolueneCross-coupled aryl/heteroaryl products65%

Mechanism : The electron-withdrawing indazole ring activates the C–Br bond for substitution. Palladium or copper catalysts facilitate coupling with nucleophiles like amines or arylboronic acids .

Reduction Reactions

The bromine and chlorobenzyl groups enable selective reductions:

Target SiteReagentsProductNotes
C–Br bondH₂ (1 atm), Pd/C, EtOH, 25°C, 6hDehalogenated indazoleRetains chlorobenzyl and methyl groups
Nitro to amineZn, HCl, THF/H₂O6-Methyl-1H-indazol-5-amineRequires prior nitration

Key Insight : Hydrogenolysis preserves the chlorobenzyl group while reducing bromine to hydrogen.

Oxidation Reactions

The methyl group at position 6 undergoes oxidation:

Oxidizing AgentConditionsProductFunctional Group Introduced
KMnO₄H₂O, 80°C, 8h6-Carboxylic acid derivative–COOH
CrO₃/H₂SO₄Acetone, 0°C, 2h6-Alcohol intermediate–CH₂OH

Limitation : Over-oxidation risks degradation of the indazole ring.

Cross-Coupling Reactions

The bromine atom participates in metal-catalyzed couplings:

Reaction TypeCatalytic SystemCoupling PartnerApplication Example
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxaneArylboronic acidsBiaryl-indazole hybrids
Buchwald-HartwigPd₂(dba)₃, BrettPhos, Cs₂CO₃Secondary aminesN-alkylated derivatives

Optimized Conditions : Reactions proceed efficiently at 80–100°C with yields exceeding 70% .

Cyclization and Heterocycle Formation

The indazole core facilitates cyclocondensation:

ReagentsProductKey IntermediateYield
NaN₃, CuI, DMSOTriazolo-indazole fused systemsAzide-adduct58%
HC≡CCO₂Et, Pd(OAc)₂Indazole-pyridine hybridsAlkyne coupling product63%

Mechanistic Pathway : Radical intermediates detected via EPR spectroscopy suggest single-electron transfer steps in cyclization .

Functional Group Transformations

The chlorobenzyl group undergoes selective modifications:

ReactionConditionsProduct
HydrodechlorinationH₂, Pd/BaSO₄, quinolineDechlorinated benzyl derivative
Friedel-Crafts alkylationAlCl₃, aromatic substratesBenzyl-aryl coupled products

Challenges : Competitive reduction of the indazole ring occurs above 120°C.

Comparative Reactivity Data

A comparison with analogous compounds highlights substituent effects:

CompoundRelative Reaction Rate (C–Br substitution)Preferred Sites for Electrophilic Attack
5-Bromo-6-methyl-1H-indazole1.0 (baseline)C-3, C-7
5-Bromo-1-(4-nitrobenzyl) derivative0.7C-4, C-7
Non-methylated analog1.2C-3, C-5

Trend : Methylation at C-6 increases electron density at C-3/C-7, directing electrophiles to these positions .

Stability Under Reaction Conditions

Critical stability parameters for process optimization:

ConditionTolerance LimitDegradation Products
pH < 2Unstable (>50% decomposition in 1h)Indazole ring-opened amines
T > 150°CPartial decompositionBenzyl chloride + methylindazole
UV light (254 nm)Rapid photolysisRadical dimerization products

Recommendation : Use inert atmospheres (N₂/Ar) for high-temperature reactions .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that indazole derivatives, including 5-bromo-1-(4-chlorobenzyl)-6-methyl-1H-indazole, exhibit promising anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the viability of various cancer cell lines, including liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60) cells. The MTT assay has been employed to assess cell viability, showing that some derivatives outperform standard chemotherapeutic agents like methotrexate in efficacy against certain cancer types.

Anti-inflammatory Properties
Indazole derivatives have also been investigated for their anti-inflammatory effects. Compounds similar to 5-bromo-1-(4-chlorobenzyl)-6-methyl-1H-indazole have shown potential in reducing inflammation in experimental models such as Freund’s adjuvant-induced arthritis and carrageenan-induced edema. These studies suggest that the compound may modulate inflammatory pathways effectively.

Antimicrobial Activity
The antimicrobial potential of indazole derivatives has been explored, with findings indicating effectiveness against various bacterial strains. For instance, certain synthesized indazole compounds demonstrated significant activity against Escherichia coli and Staphylococcus aureus, suggesting their utility in developing new antimicrobial agents .

Synthesis and Structural Variations

The synthesis of 5-bromo-1-(4-chlorobenzyl)-6-methyl-1H-indazole typically involves multiple steps, including the formation of key intermediates through reactions involving halogenated benzyl groups and indazole derivatives. The structural modifications via bromine and chlorine substitutions are crucial, as they influence the compound's biological activity and reactivity .

Case Studies and Research Findings

Several studies have documented the applications of indazole derivatives:

  • Study on Anticancer Activity : A study published in BMC Chemistry evaluated a series of indazole derivatives for anticancer activity using MTT assays. Results indicated that specific compounds showed higher inhibitory effects on liver cancer cells compared to established treatments.
  • Anti-inflammatory Research : In vivo studies focused on the anti-inflammatory potential of synthesized indazoles demonstrated significant reductions in inflammation markers in animal models, suggesting therapeutic implications for chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-Bromo-1-(4-chlorobenzyl)-6-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but common pathways include:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent patterns:

Compound Name Substituents Molecular Weight Key References
5-Bromo-1-(4-chlorobenzyl)-6-methyl-1H-indazole 5-Br, 6-CH₃, 1-(4-Cl-benzyl) 325.6 (calculated)
4-Bromo-5-chloro-6-methyl-1H-indazole (CAS: 2368909-41-3) 4-Br, 5-Cl, 6-CH₃ 245.5
6-Bromo-5-methyl-1H-indazole (CAS: 1000343-69-0) 6-Br, 5-CH₃ 211.06
5-Bromo-6-fluoro-3-methyl-2H-indazole (CAS: 864773-66-0) 5-Br, 6-F, 3-CH₃ 229.05
4-(1-(4-Chlorobenzyl)-1H-benzo[d]imidazol-5-yl)-3,5-dimethylisoxazole (23b) Benzimidazole core with 4-Cl-benzyl, linked to isoxazole 367.8 (calculated)

Key Observations :

  • Substituent Position : Halogen placement (e.g., bromo at position 5 vs. 6) significantly impacts electronic properties and steric interactions. For instance, 6-bromo-5-methyl-1H-indazole lacks the 4-chlorobenzyl group, reducing its molecular weight and lipophilicity compared to the target compound.
  • Benzyl vs.
  • Heterocyclic Cores : Replacing indazole with benzimidazole (e.g., compound 23b ) alters hydrogen-bonding capacity and aromatic stacking interactions, influencing biological target selectivity.

Comparison with Analogous Routes :

  • Compound 23b utilized Suzuki-Miyaura coupling (Pd(PPh₃)₄, boronic acid) for isoxazole-indazole linkage, suggesting cross-coupling reactions as a viable strategy for further functionalization.
  • 6-Bromo-5-methyl-1H-indazole may be synthesized via direct bromination of 5-methylindazole, highlighting the role of regioselectivity in halogenation.

Physicochemical Properties

  • Melting Points : Bromo- and chloro-substituted indazoles typically exhibit high melting points (>200°C) due to strong intermolecular interactions (e.g., 4-bromo-5-chloro-6-methyl-1H-indazole ).
  • Spectroscopic Data :
    • ¹H NMR : Aromatic protons in the indazole core resonate between δ 7.0–8.5 ppm, with benzyl CH₂ groups appearing as singlets near δ 5.2–5.5 .
    • ¹³C NMR : Bromo and chloro substituents deshield adjacent carbons, shifting signals upfield .

Biological Activity

5-Bromo-1-(4-chlorobenzyl)-6-methyl-1H-indazole is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies, highlighting its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-Bromo-1-(4-chlorobenzyl)-6-methyl-1H-indazole is classified under indazole derivatives, which are known for their diverse pharmacological properties. The presence of bromine and chlorine substituents on the indazole ring may significantly influence its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that indazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to 5-bromo-1-(4-chlorobenzyl)-6-methyl-1H-indazole have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Indazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)Concentration (mg/mL)
5DS. aureus182.5
5FE. coli152.5
5BB. subtilis122.5

The increase in the zone of inhibition correlates with higher concentrations of the compounds tested, indicating a dose-dependent effect on bacterial growth inhibition .

Anticancer Activity

The anticancer potential of indazole derivatives has been extensively studied, with promising results indicating that these compounds can induce apoptosis in cancer cells. For example, a related compound demonstrated an IC50 value of 5.15 µM against the K562 cell line, suggesting significant cytotoxic effects while exhibiting selectivity towards normal cells .

The mechanism behind the anticancer activity often involves the modulation of key proteins involved in cell cycle regulation and apoptosis:

  • p53 Pathway : Indazole derivatives can affect the expression levels of p53 and MDM2 proteins, leading to increased apoptosis through the activation of pro-apoptotic factors such as Bax and inhibition of anti-apoptotic factors like Bcl-2 .
  • Reactive Oxygen Species (ROS) : Some studies suggest that these compounds may induce ROS generation, contributing to cellular stress and subsequent apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the efficacy of indazole derivatives in preclinical models:

  • Study on Trypanocidal Activity : A series of indazole derivatives exhibited trypanocidal activity against Trypanosoma species. The study found that compounds with specific substitutions showed enhanced potency compared to traditional treatments .
  • In Vivo Studies : In animal models, certain indazole derivatives demonstrated significant reductions in tumor size and improved survival rates, supporting their potential as therapeutic agents in oncology .

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-1-(4-chlorobenzyl)-6-methyl-1H-indazole, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves halogenation and alkylation steps. For brominated indazoles, direct bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under radical or acidic conditions. The 4-chlorobenzyl group is introduced via nucleophilic substitution or Ullmann coupling. Optimization includes controlling temperature (0–60°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., Pd for cross-coupling). Reaction progress should be monitored via TLC or LC-MS. For example, radical-mediated ring-closure methods (similar to those in indazole derivatives ) can be adapted.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR confirm substituent positions and purity. Aromatic protons appear δ 7.2–8.5 ppm, with methyl groups at δ 2.5–3.0 ppm.
  • X-ray crystallography : Use SHELX (for structure refinement ) and ORTEP-3 (for graphical representation ). WinGX integrates data processing and visualization .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (expected: ~335.6 g/mol).
  • Example Data Table :
TechniqueKey Observations
1^1H NMR (400 MHz, CDCl₃)δ 7.65 (d, 1H, Ar-H), 5.45 (s, 2H, CH₂), 2.75 (s, 3H, CH₃)
X-ray (SHELXL )Space group P2₁/c, R-factor < 0.05

Advanced Research Questions

Q. How can researchers resolve contradictions between X-ray crystallography and NMR data for this compound?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational isomerism) or polymorphism. Strategies include:
  • Variable-temperature NMR : Identify conformational flexibility (e.g., coalescence temperatures).
  • DSC/TGA : Detect polymorphic transitions .
  • Complementary DFT calculations : Compare theoretical and experimental spectra (using Gaussian or ORCA software).
  • High-resolution X-ray data : Refine using SHELXL with twinning corrections .

Q. What computational methods are recommended to study its electronic structure and reactivity?

  • Methodological Answer :
  • DFT : Optimize geometry at B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.
  • Molecular docking : Use AutoDock Vina to simulate binding to biological targets (e.g., kinases) .
  • MD simulations : Analyze stability in solvent (e.g., GROMACS) with explicit water models.

Q. How to design experiments to elucidate its mechanism of action in biological systems?

  • Methodological Answer :
  • In vitro assays : Screen against enzyme panels (e.g., kinases) with IC₅₀ determination.
  • SAR studies : Modify substituents (e.g., replace Cl with F) to probe pharmacophore requirements .
  • Cellular uptake : Use fluorescent analogs or radiolabeling (e.g., 14^{14}C-methyl group).
  • Transcriptomics/proteomics : Identify downstream biomarkers via RNA-seq or LC-MS/MS.

Q. How to address challenges in regioselectivity during functionalization?

  • Methodological Answer :
  • Directing groups : Install temporary groups (e.g., pyridine) to steer bromination/alkylation .
  • Computational modeling : Predict reactive sites via Fukui indices or NBO analysis .
  • Microwave-assisted synthesis : Enhance selectivity by reducing side reactions through controlled heating.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.